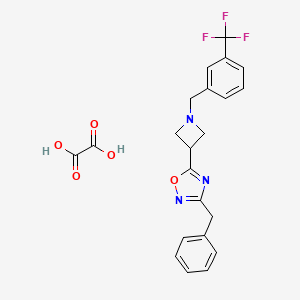
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds and forming the oxalate salt through reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and azetidine moieties.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The trifluoromethyl group and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone methyltransferase inhibitor, which could have implications in cancer therapy.
Biological Research: The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in biochemical studies.
Industrial Applications: Its unique chemical properties may be exploited in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit histone methyltransferases by binding to the active site, thereby preventing the methylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic applications in diseases like cancer.
類似化合物との比較
Similar Compounds
- 2-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 3-Benzyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Uniqueness
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
生物活性
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a trifluoromethyl group and an oxadiazole ring, which are known to enhance pharmacological properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors to create the azetidine structure.
- Introduction of the Trifluoromethyl Group : Utilization of reagents like trifluoromethyl iodide.
- Formation of the Oxadiazole Ring : Cyclization involving hydrazides and carboxylic acids.
- Final Coupling and Oxalate Formation : Combining intermediates with oxalic acid to form the oxalate salt.
The primary mechanism of action for this compound appears to involve inhibition of histone methyltransferases. This inhibition can lead to altered gene expression, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar structures can inhibit cancer cell lines such as MCF-7 and HCT-116 with IC50 values significantly lower than standard treatments like 5-Fluorouracil .
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives are recognized for their broad-spectrum antimicrobial activity:
- Studies have demonstrated effective inhibition against bacterial strains and fungi, including Candida albicans and Escherichia coli.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory properties:
- In vivo studies using carrageenan-induced edema models showed promising results for anti-inflammatory activity .
Comparative Analysis with Similar Compounds
Case Studies
Several case studies highlight the biological efficacy of oxadiazole derivatives:
- Anticancer Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited up to four times the inhibitory effect on MCF-7 cells compared to standard treatments .
- Antitubercular Activity : Research on novel combinations of heterocycles showed significant activity against Mycobacterium bovis, indicating potential for tuberculosis treatment .
特性
IUPAC Name |
3-benzyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O.C2H2O4/c21-20(22,23)17-8-4-7-15(9-17)11-26-12-16(13-26)19-24-18(25-27-19)10-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRTUGKXZUZZCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














